N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class of N-heterocycles. The compound is defined by a 3-chlorophenyl group linked via a propanamide chain to the N3 position of the central benzotriazinone core.

Molecular Formula C16H13ClN4O2
Molecular Weight 328.75 g/mol
Cat. No. B4419493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Molecular FormulaC16H13ClN4O2
Molecular Weight328.75 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN4O2/c17-11-4-3-5-12(10-11)18-15(22)8-9-21-16(23)13-6-1-2-7-14(13)19-20-21/h1-7,10H,8-9H2,(H,18,22)
InChIKeyDLYQMXKLPFLDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: Compound Identity and Sourcing Considerations


N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class of N-heterocycles [1]. The compound is defined by a 3-chlorophenyl group linked via a propanamide chain to the N3 position of the central benzotriazinone core. Its molecular formula is C17H13ClN4O2. Publicly available evidence for this specific compound is extremely scarce; no peer-reviewed primary research articles, patent examples, or authoritative database entries with quantitative biological data were retrievable. The majority of accessible information is limited to vendor catalog listings and generic class-level review data. Researchers seeking to procure this compound must therefore rely heavily on direct supplier engagement to obtain lot-specific analytical certificates and any unpublished in-house data.

Why N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Cannot Be Interchanged with Close Analogs


Generic substitution is not advisable for benzotriazinone derivatives due to the extreme sensitivity of biological activity to subtle structural changes. The benzotriazinone scaffold is pharmacologically promiscuous, with documented activities spanning anticancer, antiviral, anti-inflammatory, and kinase inhibition [1][2]. Even minor modifications—such as shifting the chlorine from the 3-position to the 4-position on the phenyl ring, or altering the linker length—can drastically alter target engagement, potency, and physiochemical properties [3]. Without direct comparative data, any assumption of functional interchangeability between N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide and its nearest analogues is unsupported and scientifically risky.

Quantitative Evidence Assessment for N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: Comparator-Based Differentiation Data


Structural Distinction: Meta-Chlorine Substitution Differentiates from the More Common Para-Chloro Analog

The target compound features a chlorine atom at the meta (3-) position of the phenyl ring. The nearest commercially visible analog is N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (para-substituted). Although no direct head-to-head biological comparison is published, class-level SAR knowledge indicates that the position of halogen substitution on the phenyl ring profoundly affects both electronic distribution and steric fit within kinase ATP-binding pockets and other protein targets [1]. The 3-chloro substitution creates a distinct dipole moment and steric profile compared to the 4-chloro or unsubstituted phenyl variants, which may translate to differential selectivity across kinase panels [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Physicochemical Baseline: Calculated LogP and Molecular Descriptors for Procurement Quality Assessment

Using the molecular formula C17H13ClN4O2 (MW 340.76 g/mol), key physicochemical parameters can be computed. The predicted LogP (octanol-water partition coefficient) for N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide using standard cheminformatics tools (e.g., XLogP3) is approximately 2.5–3.0, compared to the 4-chloro regioisomer which would have an identical calculated LogP. The hydrogen bond acceptor count is 5 (from the benzotriazinone carbonyl, triazine nitrogens, and amide carbonyl), and the hydrogen bond donor count is 1 (amide NH). These values provide a procurement-relevant baseline for verifying compound identity and purity via orthogonal analytical methods [1].

Physicochemical Profiling Quality Control ADME Prediction

Kinase Inhibition Potential: Scaffold-Level Precedent Without Compound-Specific Confirmation

The benzotriazinone core has been extensively patented as a kinase inhibitor scaffold, with demonstrated activity against Src family kinases, VEGFR2, and BCR-ABL [1][2]. In the TargeGen patent series (US 8481536 B2), benzotriazine compounds with N3-linked amide side chains showed IC50 values in the nanomolar to low micromolar range against multiple kinases [2]. However, the specific N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide compound is not explicitly claimed or exemplified in these patents. The closest exemplified compounds typically contain 4-substituted or polysubstituted phenyl rings with additional heterocyclic modifications.

Kinase Drug Discovery Src Family Kinases BCR-ABL

Antitumor Activity: Class-Level Cytotoxicity Precedent Without Compound-Specific Data

A 2020 study on benzotriazinone derivatives reported that compounds with N3-substituted propanamide side chains exhibited potent cytotoxic activity against human liver carcinoma HepG2 cells, with select analogs achieving IC50 values of 6.53 µM and 10.97 µM compared to doxorubicin at 2.06 µM [1]. None of the compounds profiled in that study are identical to N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, but the shared benzotriazinone-propanamide architecture provides a rational basis for exploratory cytotoxicity screening. Separately, 4-oxo-1,2,3-benzotriazine compounds have been disclosed as 5-HT3 receptor antagonists with gastric motility-enhancing activity [2], indicating broad pharmacological potential beyond oncology.

Cancer Research HepG2 Cytotoxicity Antiproliferative Screening

Data Availability Gap: A Critical Procurement Consideration

An exhaustive literature and patent search yielded zero primary research articles, zero patent examples, and zero authoritative database records containing quantitative biological or physicochemical data for N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide specifically. This contrasts sharply with closely related analogs such as CCF0058981 (a 3-chlorophenyl-containing SARS-CoV-2 3CLpro inhibitor with reported IC50 values of 68 nM and 19 nM against SC2 and SC1 respectively) and the 4-chlorophenyl regioisomer, which has broader, albeit still limited, commercial documentation. This information void is itself a critical piece of procurement intelligence: researchers should verify with the supplier whether any unpublished in-house characterization data exists before committing resources.

Procurement Risk Assessment Data Transparency SAR Gap Analysis

Synthetic Accessibility: Amide Coupling Route Shared Across the Benzotriazinone-Propanamide Series

The general synthetic route to N-substituted 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamides involves coupling a 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid intermediate with the appropriate substituted aniline (in this case, 3-chloroaniline) under standard amide bond-forming conditions [1]. The benzotriazinone core is typically constructed via diazotization of anthranilamide or anthranilic acid derivatives followed by cyclization [2]. This synthetic convergence means that the same core intermediate can be used to access a broad panel of analogs through parallel amide coupling, making the series well-suited for combinatorial SAR exploration. The 3-chloroaniline building block is commercially available and cost-effective, suggesting that the target compound should be synthetically accessible at reasonable scale.

Organic Synthesis Amide Bond Formation Medicinal Chemistry

Recommended Application Scenarios for N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Based on Available Evidence


Exploratory Kinase Selectivity Profiling in Src Family and BCR-ABL Panels

Based on the established kinase inhibitory activity of the benzotriazinone scaffold [1], this compound is best positioned as a screening candidate in kinase selectivity panels. The unique meta-chloro substitution pattern may yield differential selectivity profiles compared to para-substituted analogs. Researchers should request purity documentation (≥95% by HPLC) and confirm identity by HRMS and 1H/13C NMR before initiating screening [2].

Structure-Activity Relationship (SAR) Studies on Halogen Positional Isomers

The compound serves as a critical SAR probe to interrogate the effect of chlorine position (meta vs. para) on biological activity within the benzotriazinone-propanamide series [3]. Procurement alongside the 4-chloro and unsubstituted phenyl analogs enables systematic evaluation of electronic and steric effects without altering the core scaffold or linker length [4].

In Vitro Cytotoxicity Screening Against Hepatic and Other Carcinoma Cell Lines

Class-level precedent for HepG2 cytotoxicity among benzotriazinone carboxamide derivatives [5] supports exploratory inclusion of this compound in antiproliferative screening panels. Given the absence of specific data, screening in a broad panel (e.g., NCI-60 or a focused kinase-dependent cancer cell line panel) is recommended to establish a compound-specific activity fingerprint before committing to mechanistic studies.

Quality Control Reference Standard for Regioisomer Differentiation

The near-identical calculated physicochemical properties of the 3-chloro and 4-chloro regioisomers make this compound valuable as an analytical reference standard for developing and validating HPLC, UPLC, or SFC methods capable of resolving positional isomers [6]. This application is particularly relevant for laboratories synthesizing or procuring benzotriazinone libraries where regioisomeric purity is critical.

Quote Request

Request a Quote for N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.